[6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride
Description
[6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride is a pyridine derivative characterized by a dimethylamino group at the 6-position and a hydroxymethyl (-CH₂OH) group at the 3-position of the pyridine ring, stabilized as a hydrochloride salt. This compound’s structure confers unique physicochemical properties, including high solubility in polar solvents (due to the ionic hydrochloride moiety) and enhanced reactivity due to the electron-donating dimethylamino group.
Properties
IUPAC Name |
[6-(dimethylamino)pyridin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-10(2)8-4-3-7(6-11)5-9-8;/h3-5,11H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTAOWWISRJAMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride, a compound with the CAS number 1269054-79-6, has garnered interest in various fields of biomedical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and relevant case studies.
The compound is characterized by a pyridine ring substituted with a dimethylamino group and a hydroxymethyl group. This unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an inhibitor or modulator of certain enzymes and receptors, influencing cellular processes such as signaling pathways and gene expression.
Potential Targets:
- Enzymes : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular metabolism.
- Receptors : It could interact with neurotransmitter receptors, influencing neurological functions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study using various cancer cell lines, it demonstrated cytotoxic effects with varying degrees of potency.
| Cell Line | CC50 (µM) |
|---|---|
| HT29 (Colorectal Cancer) | 58.4 |
| A431 (Skin Cancer) | >1 |
These findings indicate that while the compound shows promise against certain cancer types, it requires further optimization for enhanced efficacy and reduced toxicity .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. The compound exhibited potent activity, making it a candidate for further development in treating resistant infections.
- Anticancer Research : In preclinical trials, the compound was tested on human cancer cell lines, revealing selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications.
Comparison with Similar Compounds
The following analysis compares [6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The dimethylamino group at the 6-position in the target compound enhances nucleophilicity at the pyridine ring compared to methoxy (–7) or chloro substituents (). This influences reactivity in substitution or coupling reactions .
- Positional Isomerism: The 6-dimethylamino substituent (target compound) vs. 2-dimethylamino () alters electronic distribution. The 6-position may direct electrophilic attacks to the 2- or 4-positions, whereas the 2-substituted isomer could exhibit distinct regioselectivity .
- Salt Forms : The hydrochloride salt improves aqueous solubility compared to neutral analogs (e.g., ). Dihydrochloride salts () may offer even higher solubility but require careful pH control .
Physicochemical and Reactivity Comparison
| Property | [6-(Dimethylamino)-3-pyridinyl]methanol HCl | Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate diHCl | (5,6-Dimethoxypyridin-3-yl)methanol |
|---|---|---|---|
| Solubility | High (polar solvents) | Very high (dihydrochloride + ester) | Moderate (methoxy reduces polarity) |
| Reactivity | High (dimethylamino enhances nucleophilicity) | Moderate (ester group less reactive than hydroxymethyl) | Low (methoxy less activating) |
| Stability | Stable (hydrochloride salt) | Sensitive to hydrolysis (ester moiety) | Stable (neutral form) |
| Applications | Pharma intermediates, ligand synthesis | Drug development, synthetic building block | Organic synthesis |
Key Findings :
- The target compound’s dimethylamino group increases electron density on the pyridine ring, making it more reactive toward electrophiles compared to methoxy- or chloro-substituted analogs .
- Salt forms significantly impact solubility. The dihydrochloride in may outperform the monohydrochloride in aqueous media but requires additional purification steps .
- Steric and Electronic Effects: The 6-substituted dimethylamino group in the target compound offers steric accessibility for reactions at the 3-hydroxymethyl group, unlike crowded analogs like 3,6-dichloro derivatives () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
